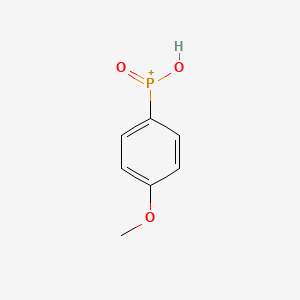

(4-Methoxyphenyl)phosphinic acid

Description

BenchChem offers high-quality (4-Methoxyphenyl)phosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxyphenyl)phosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53534-65-9 |

|---|---|

Molecular Formula |

C7H8O3P+ |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

hydroxy-(4-methoxyphenyl)-oxophosphanium |

InChI |

InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1 |

InChI Key |

NECMONYXKASREE-UHFFFAOYSA-O |

Canonical SMILES |

COC1=CC=C(C=C1)[P+](=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-Methoxyphenyl)phosphinic Acid from Anisole

Abstract

(4-Methoxyphenyl)phosphinic acid and its derivatives are valuable compounds in synthetic organic chemistry and drug discovery, often serving as key building blocks or reagents.[1][2] This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of (4-Methoxyphenyl)phosphinic acid, starting from the readily available and inexpensive feedstock, anisole. Acknowledging the challenges of direct C-P bond formation on an unactivated aromatic ring, this guide presents a robust and reliable multi-step synthetic strategy. The core of this approach involves the initial functionalization of anisole via electrophilic bromination to yield a versatile 4-bromoanisole intermediate. This is followed by a modern, palladium-catalyzed cross-coupling reaction to form the critical carbon-phosphorus bond, culminating in a final hydrolysis step to yield the target acid. This document provides not only step-by-step protocols but also delves into the underlying reaction mechanisms, causality behind experimental choices, and critical process parameters, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Arylphosphinic Acids

Arylphosphinic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to an aryl group, a hydrogen or organic substituent, and two oxygen atoms (one in a P=O double bond and one in a hydroxyl group). (4-Methoxyphenyl)phosphinic acid, specifically, is noted for its utility as a precursor in the synthesis of more complex molecules, including ligands for catalysis and potential therapeutic agents.[1][2] The methoxy group on the phenyl ring makes it an electronically distinct and useful building block.

The selection of anisole as a starting material is predicated on its commercial availability, low cost, and the activating, ortho, para-directing nature of the methoxy group, which facilitates controlled electrophilic substitution on the aromatic ring.[3][4]

Overall Synthetic Strategy: A Multi-Step Approach

Direct phosphinylation of anisole is fraught with challenges, including low reactivity and lack of regioselectivity. Therefore, a more strategic and controllable multi-step synthesis is employed. This pathway ensures high yields and isomeric purity by creating a reactive "handle" on the anisole ring prior to the introduction of the phosphorus moiety.

The three-stage process is as follows:

-

Electrophilic Bromination: Anisole is converted to 4-bromoanisole. This highly regioselective reaction places a bromine atom at the para position, which will serve as the reactive site for the subsequent C-P bond formation.

-

Palladium-Catalyzed C-P Cross-Coupling: The 4-bromoanisole intermediate is coupled with a phosphorus source, such as a phosphinate ester, using a palladium catalyst. This reaction is a powerful and modern method for forming aryl-phosphorus bonds.[5]

-

Acid-Catalyzed Hydrolysis: The resulting phosphinate ester is hydrolyzed to the final (4-Methoxyphenyl)phosphinic acid product. This is a standard and efficient deprotection step.[6]

Caption: High-level workflow for the synthesis of (4-Methoxyphenyl)phosphinic acid.

Detailed Experimental Protocols & Rationale

Protocol 1: Synthesis of 4-Bromoanisole Intermediate

Principle: This reaction is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group, donating electron density into the benzene ring, primarily at the ortho and para positions. Steric hindrance from the methoxy group slightly disfavors substitution at the ortho positions, leading to the para-substituted product as the major isomer, often in high selectivity. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond.

Methodology:

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Reagents: Charge the flask with anisole (10.8 g, 0.1 mol) dissolved in glacial acetic acid (40 mL).

-

Reaction: While stirring the solution at room temperature, add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. The red-brown color of bromine should discharge upon addition.

-

Completion: After the addition is complete, continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture into 200 mL of cold water. If any unreacted bromine remains, add a small amount of saturated sodium bisulfite solution until the color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 4-bromoanisole, is typically a colorless to pale yellow oil that can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Palladium-Catalyzed Phosphinylation

Principle: This step utilizes a palladium-catalyzed cross-coupling reaction, a powerful tool for C-P bond formation. The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the phosphinate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.

Methodology:

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromoanisole (9.35 g, 0.05 mol), ethyl phosphinate (5.3 g, 0.055 mol), and a palladium catalyst such as Pd(OAc)₂ (0.112 g, 0.5 mol%).

-

Ligand and Base: Add a suitable phosphine ligand, such as Xantphos (0.43 g, 0.75 mol%), and a base, such as triethylamine (10.1 g, 0.1 mol).

-

Solvent: Add anhydrous, degassed toluene (100 mL) via cannula.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and salts. Wash the pad with toluene.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue contains the crude ethyl (4-methoxyphenyl)phosphinate. This can be purified by column chromatography on silica gel if necessary.

Protocol 3: Hydrolysis to the Final Product

Principle: The final step involves the acid-catalyzed hydrolysis of the phosphinate ester. Under reflux in strong aqueous acid, the ester is cleaved to yield the corresponding carboxylic acid (in this case, the phosphinic acid) and the alcohol (ethanol).[6]

Methodology:

-

Setup: To the flask containing the crude ethyl (4-methoxyphenyl)phosphinate, add 6 M hydrochloric acid (50 mL).

-

Reaction: Heat the mixture to reflux (approx. 100-110°C) with stirring for 4-6 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The (4-Methoxyphenyl)phosphinic acid product should precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash with a small amount of cold water.

-

Drying: Dry the product in a vacuum oven at 50°C. The purity can be assessed by melting point determination and NMR spectroscopy. The reported melting point is 185-187 °C.[2]

Mechanistic Deep Dive: The Pd-Catalyzed C-P Coupling Cycle

The key to the entire synthesis is the formation of the C-P bond. The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction is a catalytic cycle.

Sources

- 1. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]

- 2. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to (4-Methoxyphenyl)phosphorus Acids: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of phosphorus-containing organic compounds centered around the 4-methoxyphenyl scaffold. A critical point of ambiguity often arises from the similar nomenclature of related compounds. This document clarifies these distinctions, delves into the core synthetic methodologies, and explores the significant applications of these molecules in research and drug discovery, particularly focusing on the well-documented Bis(4-methoxyphenyl)phosphinic acid and (4-Methoxyphenyl)phosphonic acid .

Decoding the Nomenclature: Phosphinic vs. Phosphonic Acids

A frequent source of confusion lies in the subtle but crucial differences in the names of organophosphorus acids. The distinction lies in the number of organic groups and hydroxyl groups attached to the central phosphorus atom. For the (4-methoxyphenyl) series, three primary compounds are often conflated:

-

(4-Methoxyphenyl)phosphinic acid: Contains one 4-methoxyphenyl group and one hydrogen atom directly bonded to the phosphorus center. Its formal structure is (CH₃OC₆H₄)(H)P(O)OH.

-

Bis(4-methoxyphenyl)phosphinic acid: Features two 4-methoxyphenyl groups attached to the phosphorus atom. Its structure is (CH₃OC₆H₄)₂P(O)OH.

-

(4-Methoxyphenyl)phosphonic acid: Possesses one 4-methoxyphenyl group and two hydroxyl groups bonded to the phosphorus. Its structure is (CH₃OC₆H₄)P(O)(OH)₂.

The diagram below illustrates these structural differences, which dictate their chemical properties and reactivity.

Caption: Structural differences between related (4-methoxyphenyl)phosphorus acids.

Due to the greater availability of research and commercial data, this guide will focus on Bis(4-methoxyphenyl)phosphinic acid and (4-Methoxyphenyl)phosphonic acid . The synthetic principles discussed, however, are broadly applicable to the entire class of arylphosphorus acids.

Technical Profile: Bis(4-methoxyphenyl)phosphinic Acid

This diarylphosphinic acid is a valuable reagent and building block in synthetic chemistry.

CAS Number: 20434-05-3[1][2][3]

Physicochemical Properties

A summary of key quantitative data for Bis(4-methoxyphenyl)phosphinic acid is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅O₄P | [1][2][] |

| Molecular Weight | 278.24 g/mol | [1][2][] |

| Melting Point | 185-187 °C (lit.) | [2][][5] |

| Boiling Point | 504.1 °C at 760 mmHg | [6] |

| Density | 1.27 g/cm³ | [6] |

| Appearance | Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Applications

The primary documented applications for this compound are in materials science and as a synthetic reagent:

-

Dye-Sensitized Solar Cells (DSSC): It has been used to treat the chemical surface of porphyrin-sensitized titania films after dye adsorption, which serves to enhance the efficiency of the solar cells.[1][2][5]

-

Synthesis of Phosphonic Acids: It acts as a reagent in the synthesis of other aromatic phosphonic acids and their derivatives.[]

Technical Profile: (4-Methoxyphenyl)phosphonic Acid

This compound is a key intermediate for creating materials with tailored surface properties and has applications in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉O₄P | [7][9] |

| Molecular Weight | 188.12 g/mol | [7][9] |

| Appearance | White to light yellow powder/crystal | [8] |

| Purity | >95.0% | [8] |

| Synonyms | 4-Phosphonylanisole | [8] |

Applications

-

Self-Assembled Monolayers (SAMs): Phosphonic acids are widely used as anchoring groups to create ordered, self-assembled monolayers on various metal oxide surfaces. The 4-methoxyphenyl group can be used to tune the surface properties.

-

Enzyme Inhibition: Derivatives of (4-methoxyphenyl)phosphonic acid have been synthesized and evaluated as inhibitors of enzymes like purple acid phosphatase (PAP), which is a target for anti-osteoporotic drugs.[10]

-

Phosphine Ligand Research: It is used as a research chemical in the development of phosphine ligands, which are crucial in catalysis.

Core Synthetic Methodologies: Forging the C–P Bond

The creation of a stable carbon-phosphorus bond is the cornerstone of synthesizing arylphosphinic and phosphonic acids. The choice of method depends on the desired final structure (phosphinic vs. phosphonic), available starting materials, and reaction scale.

The Michaelis-Arbuzov Reaction

This classic reaction is a powerful and versatile method for forming C–P bonds.[1][11] The reaction typically involves a trialkyl phosphite reacting with an alkyl halide. However, variations exist for aryl substrates. For instance, a Lewis acid-catalyzed Michaelis-Arbuzov reaction can be used to synthesize arylphosphonates from aryl halides and trialkyl phosphites.[12]

Causality in Protocol Design: The key to a successful Michaelis-Arbuzov reaction is the nucleophilicity of the phosphorus reagent and the electrophilicity of the carbon partner. The reaction proceeds via an Sₙ2 attack, forming a quasi-phosphonium intermediate, which then dealkylates. The choice of solvent is critical; polar aprotic solvents are often preferred. Modern variations may use catalysts like bismuth(III) chloride (BiCl₃) to facilitate the reaction under milder conditions.[12] An environmentally benign version using alcohols instead of alkyl halides has also been developed.[13]

The Hirao Cross-Coupling Reaction

A more modern and highly effective method for creating aryl-phosphorus bonds is the palladium- or nickel-catalyzed Hirao cross-coupling.[14][15] This reaction couples an aryl halide with an H-phosphinate, H-phosphonate, or a secondary phosphine oxide.

Expert Insight: The Hirao reaction's power lies in its functional group tolerance and its ability to directly couple sp²-hybridized carbons (from the aryl halide) to phosphorus. The catalytic cycle is analogous to other famous cross-couplings (like Suzuki or Heck) and involves three key steps: oxidative addition, ligand exchange, and reductive elimination. The choice of palladium or nickel catalyst, the specific phosphine ligands used, and the base are all critical parameters that must be optimized for a given substrate pair to maximize yield and minimize side reactions.[16][17]

Caption: A generalized experimental workflow for the Hirao cross-coupling reaction.

Hydrophosphinylation

This method involves the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne).[18] Microwave-assisted, metal-free hydrophosphinylation of unactivated alkenes with phosphinic acid has been reported, proceeding through a radical mechanism.[12] This approach is particularly valuable for creating alkylphosphinic acids but can be adapted for aryl-containing substrates.

The Role of Phosphinic and Phosphonic Acids in Drug Discovery

Phosphinic and phosphonic acid moieties are of immense interest to medicinal chemists. Their derivatives are recognized for diverse biological activities, including anti-inflammatory, anti-HIV, and antimicrobial properties.[19]

The "Why": A Bioisosteric Rationale: The core value of the phosphinic acid group [-P(O)(OH)-CH₂-] lies in its function as a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond hydrolysis.[20][21] Protease enzymes, which are key drug targets, work by stabilizing this unstable tetrahedral intermediate. By incorporating a stable phosphinate mimic into a peptide-like molecule, researchers can create potent and specific enzyme inhibitors.[21][22]

Caption: Conceptual diagram showing phosphinic acids as transition-state analogue inhibitors.

Safety and Handling

Organophosphorus compounds require careful handling. While specific data for (4-Methoxyphenyl)phosphinic acid is scarce, the safety profiles of related compounds provide essential guidance.

-

(4-Methoxyphenyl)phosphonic Acid): According to GHS classifications from multiple suppliers, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] The Safety Data Sheet (SDS) from TCI Chemicals, however, classifies it as not a hazardous substance or mixture. Given the conflicting reports, caution is warranted.

-

General Precautions: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid creating dust. In case of contact, rinse the affected area with plenty of water and seek medical advice.

Self-Validating Protocol for Safe Handling:

-

Pre-Use: Always consult the most recent Safety Data Sheet (SDS) from the specific supplier before use. Note any conflicting classifications.

-

Engineering Controls: All weighing and manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment: Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and splash-proof chemical goggles.

-

Spill Management: Have a spill kit ready that is appropriate for solid acidic organic compounds.

-

Disposal: Dispose of waste according to institutional and local environmental regulations.

Conclusion

While the specific compound "(4-Methoxyphenyl)phosphinic acid" is not extensively documented, its close relatives, Bis(4-methoxyphenyl)phosphinic acid and (4-Methoxyphenyl)phosphonic acid , are well-characterized and valuable compounds in materials science and medicinal chemistry. Understanding the precise nomenclature is the first step for any researcher in this field. The robust synthetic methodologies for forming C-P bonds, such as the Michaelis-Arbuzov and Hirao reactions, provide reliable pathways to these and other organophosphorus targets. The unique ability of the phosphinic acid moiety to act as a stable transition-state analogue ensures that this class of compounds will remain a fertile ground for the development of novel therapeutics and advanced materials.

References

-

Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed Central (PMC). [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC. PubMed Central (PMC). [Link]

-

Hirao coupling - Wikipedia. Wikipedia. [Link]

-

Examples of important compounds bearing the P–C bond. - ResearchGate. ResearchGate. [Link]

-

4-Methoxyphenylphosphonic acid - 21778-19-8, C7H9O4P, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]

-

4-Methoxyphenylphosphonic acid | C7H9O4P | CID 2779449 - PubChem. PubChem. [Link]

-

Phosphinic Acid Compounds in Biochemistry, Biology and Medicine - PubMed. PubMed. [Link]

-

Phosphinic Acid Compounds in Biochemistry, Biology and Medicine - ResearchGate. ResearchGate. [Link]

-

31.40.3 Arylphosphinic Acids and Derivatives (Update 2018) | Request PDF - ResearchGate. ResearchGate. [Link]

-

Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI. MDPI. [Link]

-

The Hirao reaction of diphenylphosphine oxide and diethyl phosphite... - ResearchGate. ResearchGate. [Link]

-

Synthesis of New Arylhydroxymethylphosphinic Acids and Derivatives. Thieme. [Link]

-

Experimental and Theoretical Study on the “2,2′-Bipiridyl-Ni-Catalyzed” Hirao Reaction of >P(O)H Reagents and Halobenzenes: A Ni(0) → Ni(II) or a Ni(II) → Ni(IV) Mechanism? | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

PHOSPHINIC ACID - Ataman Kimya. Ataman Kimya. [Link]

-

PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. University of Kent. [Link]

-

Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - ACS Publications. ACS Publications. [Link]

-

Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors - Semantic Scholar. Semantic Scholar. [Link]pho-Saeed-Channar/296d38e2105152865d1d607e7740e2b349d4a8f9)

-

Product Class 40: Arylphosphinic Acids and Derivatives. Science of Synthesis. [Link]

-

Synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. … - ResearchGate. ResearchGate. [Link]

-

Reaction of Arylphosphinic Acids with Phosphorus Trichloride: Conversion of a Tetracovalent to a Trivalent System | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Phosphinic acids: current status and potential for drug discovery - PubMed. PubMed. [Link]

-

Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs | Request PDF - ResearchGate. ResearchGate. [Link]

-

Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed. PubMed. [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 双(4-甲氧基苯基)次膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-Methoxyphenylphosphonic Acid | 21778-19-8 | TCI AMERICA [tcichemicals.com]

- 9. 4-Methoxyphenylphosphonic acid | C7H9O4P | CID 2779449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hirao coupling - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phosphinic acid compounds in biochemistry, biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Monosubstituted Phosphinic Acids: A Technical Review of Synthesis, Reactivity, and Medicinal Applications

Executive Summary

Monosubstituted phosphinic acids (H-phosphinic acids,

This technical guide synthesizes the current state of literature regarding the synthesis, reactivity, and application of monosubstituted phosphinic acids. It focuses on the mechanistic causality driving modern synthetic methods—specifically palladium-catalyzed cross-coupling and radical hydrophosphinylation—and provides actionable protocols for the bench scientist.

Fundamental Chemistry: The Tautomeric Paradox

The reactivity of monosubstituted phosphinic acids is governed by a fundamental tautomeric equilibrium between the stable pentavalent

The Equilibrium

In the ground state, the equilibrium lies heavily toward the tetracoordinated P(V) oxide form (

-

P(V) Form (Dominant): Characterized by a strong

bond and a -

P(III) Form (Reactive): Characterized by a tricoordinate geometry with a lone pair. This form is essential for oxidative addition to metal centers (e.g., Pd, Ni).

Substituent effects play a critical role.[1] Electron-withdrawing groups on the phosphorus atom can stabilize the P(III) tautomer, thereby enhancing reactivity in metal-catalyzed cross-coupling reactions.

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the reagents that trap specific tautomers.

Figure 1: Tautomeric equilibrium between the stable P(V) oxide and reactive P(III) hydroxide forms.

Synthetic Methodologies

Modern synthesis has moved away from hazardous hydrolysis of dichlorophosphines toward catalytic P-C bond formation using stable precursors like hypophosphorous acid (HPA) and its salts.

Palladium-Catalyzed Cross-Coupling (The Montchamp Method)

The most robust method for synthesizing aryl-H-phosphinic acids is the palladium-catalyzed cross-coupling of anilinium hypophosphite with aryl halides.

-

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle.[2] Crucially, the H-phosphinate reagent often plays a dual role: it acts as the nucleophile (P-source) and can also serve as a reducing agent to regenerate Pd(0) from Pd(II) precatalysts.

-

Ligand Selection: Solubilizing ligands like dppf or simple triphenylphosphine are effective. The choice of base is critical; tertiary amines (e.g., triethylamine, diisopropylethylamine) facilitate the tautomerization to the reactive P(III) species.

-

Scope: Tolerates a wide range of functional groups (esters, nitriles, ketones) that would be incompatible with Grignard reagents.

Hydrophosphinylation of Alkenes

For alkyl-substituted phosphinic acids, the addition of HPA to alkenes (hydrophosphinylation) is the preferred route.

-

Radical Initiation: Using AIBN or peroxides, or UV irradiation. This follows an anti-Markovnikov addition mechanism.[3]

-

Microwave Acceleration: Microwave irradiation has been proven to significantly reduce reaction times and improve yields by promoting the homolytic cleavage of the P-H bond without the need for heavy metal catalysts.

Comparative Analysis of Methods

| Feature | Pd-Catalyzed Cross-Coupling | Radical Hydrophosphinylation | Hydrolysis of Dichlorophosphines |

| Primary Product | Aryl-H-phosphinic acids | Alkyl-H-phosphinic acids | Both (precursor dependent) |

| Key Reagents | Aryl Halide, Pd(OAc)2, Anilinium Hypophosphite | Alkene, H3PO2, AIBN/Microwave | R-PCl2, Water |

| Atom Economy | High | 100% (Addition reaction) | Low (HCl waste) |

| Safety Profile | Moderate (Pd waste) | High (Metal-free options) | Low (Corrosive, moisture sensitive) |

| Selectivity | Chemoselective for Ar-X | Regioselective (Anti-Markovnikov) | N/A |

Applications in Drug Discovery[4][5][6]

Monosubstituted phosphinic acids are invaluable in medicinal chemistry as bioisosteres.

Bioisosterism and Transition State Mimicry

The tetrahedral geometry of the phosphinic acid group (

-

MMP Inhibitors: Used to inhibit Matrix Metalloproteinases (MMPs) by chelating the active site Zinc ion.

-

GABA Analogues: 3-aminopropylphosphinic acid is a potent agonist of GABA-B receptors, demonstrating higher affinity than some carboxylic acid analogues due to the specific pKa and geometry of the phosphinic group.

Prodrug Strategies

The polarity of the P(O)OH group often limits oral bioavailability. Prodrug strategies involve masking the acid as an ester (phosphinate ester). These esters are hydrolyzed in vivo to release the active free acid.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Synthesis of Phenylphosphinic Acid

Target: Synthesis of Phenylphosphinic Acid from Bromobenzene and Anilinium Hypophosphite. Reference: Adapted from Montchamp et al. (See Ref [1]).

Reagents & Equipment:

-

Bromobenzene (1.0 equiv)

-

Anilinium Hypophosphite (1.2 equiv) [Prepared by mixing H3PO2 (50% aq) with Aniline]

-

Palladium(II) Acetate (Pd(OAc)2) (2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (2 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

Solvent: DMF or DMSO (Dry, degassed)

-

Equipment: Schlenk flask or sealed pressure tube, Oil bath.

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a dry Schlenk flask under argon, combine Pd(OAc)2 and dppp in a small volume of degassed DMF. Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange, indicating ligand coordination.

-

Reagent Addition: Add the Anilinium Hypophosphite and Bromobenzene to the catalyst mixture.

-

Critical Note: Anilinium salts are used instead of free H3PO2 to prevent acid-mediated deactivation of the catalyst and to improve solubility in organic solvents.

-

-

Base Activation: Add Triethylamine via syringe.

-

Reaction: Heat the mixture to 85-100°C for 4-12 hours. Monitor reaction progress via 31P NMR (coupled).

-

Endpoint: Disappearance of the H-phosphinate signal (

~ 10-15 ppm,

-

-

Workup & Purification:

-

Dilute with water and acidify to pH 1 with 1M HCl.

-

Extract with Ethyl Acetate (3x). The product partitions into the organic phase.

-

Dry over Na2SO4, filter, and concentrate.

-

Purification: Recrystallization from water/acetone or ion-exchange chromatography if high purity is required.

Catalytic Cycle Visualization

Figure 2: Simplified catalytic cycle for the Palladium-catalyzed P-C bond formation.

References

-

Montchamp, J.-L., & Dumond, Y. R. (2001).[11] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511. Link

-

Troupa, P., Katsiouleri, G., & Vassiliou, S. (2015).[5] Rapid and Efficient Microwave-Assisted Hydrophosphinylation of Unactivated Alkenes with H-Phosphinic Acids without Added Metal or Radical Initiator.[5] Synlett, 26(19), 2714–2719. Link

-

Keglevich, G. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 731-739. Link

-

Kalek, M., & Stawinski, J. (2008). Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies on the Cross-Coupling of H-Phosphonates with Aryl Halides. Organometallics, 27(22), 5876–5888. Link

-

Deprèle, S., & Montchamp, J.-L. (2001). Environmentally Benign Synthesis of H-Phosphinic Acids Using a Water-Tolerant, Recyclable Polymer-Supported Catalyst.[3] Journal of Organic Chemistry, 66(20), 6745–6755. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions [mdpi.com]

- 3. Recent Developments in the Addition of Phosphinylidene-Containing Compounds to Unactivated Unsaturated Hydrocarbons: Phosphorus-Carbon Bond-Formation via Hydrophosphinylation and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid and Efficient Microwave-Assisted Hydrophosphinylation of Unactivated Alkenes with H-Phosphinic Acids without Added Metal or Radical Initiator [organic-chemistry.org]

- 6. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. kar.kent.ac.uk [kar.kent.ac.uk]

- 11. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]

Methodological & Application

Palladium-Catalyzed Synthesis of (4-Methoxyphenyl)phosphinic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the palladium-catalyzed synthesis of (4-methoxyphenyl)phosphinic acid, a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to offer insights into the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

Introduction: The Significance of Arylphosphinic Acids

Arylphosphinic acids and their derivatives are an important class of organophosphorus compounds. Their structural similarity to carboxylic acids and phosphates allows them to function as mimics or antagonists in biological systems. Specifically, (4-methoxyphenyl)phosphinic acid serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics and specialized ligands for catalysis.

The formation of a carbon-phosphorus (C–P) bond is the crucial step in the synthesis of these compounds. While traditional methods exist, palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have emerged as highly efficient and versatile strategies.[1][2][3] These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them attractive for both academic and industrial applications.[1]

The Synthetic Approach: A Palladium-Catalyzed Cross-Coupling Strategy

The protocol detailed below describes the synthesis of (4-methoxyphenyl)phosphinic acid via a palladium-catalyzed cross-coupling reaction between 4-iodoanisole and hypophosphorous acid. This approach is a modification of the well-established Hirao coupling, which traditionally involves dialkyl phosphites.[2][4] The use of hypophosphorous acid as the phosphorus source offers a more direct route to the desired phosphinic acid.

Overall Reaction Scheme

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (4-methoxyphenyl)phosphinic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 4-Iodoanisole | C₇H₇IO | 234.03 | 2.34 g | 10.0 | Sigma-Aldrich |

| Hypophosphorous acid (50% aq. solution) | H₃PO₂ | 66.00 | 2.64 g (1.32 g) | 20.0 | Sigma-Aldrich |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.2 (2 mol%) | Sigma-Aldrich |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 174 mg | 0.3 (3 mol%) | Sigma-Aldrich |

| Triethylamine | Et₃N | 101.19 | 4.05 g (5.6 mL) | 40.0 | Sigma-Aldrich |

| Degassed 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | Sigma-Aldrich |

| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.2 mmol) and Xantphos (174 mg, 0.3 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Reagent Addition: Add degassed 1,4-dioxane (50 mL), 4-iodoanisole (2.34 g, 10.0 mmol), and triethylamine (5.6 mL, 40.0 mmol).

-

Phosphorus Source: Carefully add the 50% aqueous solution of hypophosphorous acid (2.64 g, 20.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 101 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and add 50 mL of ethyl acetate.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude (4-methoxyphenyl)phosphinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Simplified palladium catalytic cycle for the Hirao reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-purity catalyst and ligand. |

| Insufficient base | Increase the amount of triethylamine. | |

| Low reaction temperature | Ensure the reaction reaches and maintains reflux. | |

| Formation of side products | Oxidation of the phosphinic acid | Maintain a strict inert atmosphere throughout the reaction and work-up. |

| Homocoupling of the aryl halide | Optimize the catalyst-to-ligand ratio; consider a different ligand. | |

| Incomplete reaction | Insufficient reaction time | Extend the reaction time and monitor by TLC. |

| Deactivation of the catalyst | Add a fresh portion of the catalyst. |

Conclusion

The palladium-catalyzed synthesis of (4-methoxyphenyl)phosphinic acid presented here offers a robust and efficient method for accessing this valuable compound. By understanding the underlying principles of the reaction mechanism and the rationale behind the experimental design, researchers can confidently apply and adapt this protocol to their specific research and development needs. This guide serves as a comprehensive resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, facilitating the advancement of these fields through the synthesis of novel organophosphorus compounds.

References

-

Fawcett, F., & Jones, J. H. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Omega, 6(3), 2095-2105. [Link]

-

Li, S., et al. (2025). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. European Journal of Organic Chemistry. [Link]

-

Wikipedia. Hirao coupling. [Link]

-

Wang, L., et al. (2020). Formation of P-C Bonds via Palladium-Catalyzed Cross-Coupling Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 831-846. [Link]

-

Gessner Group. Phosphine ligands and catalysis. [Link]

-

Fawcett, F., & Jones, J. H. (2021). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Current Organic Chemistry, 13(12), 1146-1163. [Link]

-

Montchamp, J.-L., et al. (2007). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry, 72(16), 6208-6211. [Link]

-

Wang, L., et al. (2020). Formation of P-C bonds via Palladium-catalyzed PI cross-coupling reactions. ResearchGate. [Link]

-

Montchamp, J.-L. (2014). Development of a room temperature Hirao reaction. ResearchGate. [Link]

-

McNulty, J., & Capretta, A. (2006). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. The Journal of Organic Chemistry, 71(14), 5357-5363. [Link]

-

Alonso, D. A., et al. (2000). Direct Palladium-Catalyzed Phosphinylation of Aryl Triflates with Secondary Phosphines. Its Scope and Limitations: The Synthesis of Optically Active Carboxylated 2-(Diphenylphosphino)-1,1'-binaphthalenes. The Journal of Organic Chemistry, 65(11), 3116-3122. [Link]

-

Keglevich, G. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Molecules, 22(11), 1847. [Link]

-

Kumar, A., et al. (2017). Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source. Green Chemistry, 19(2), 459-468. [Link]

-

Yoshifuji, M., et al. (2015). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 6(11), 6439-6444. [Link]

-

Bezzu, C. G., et al. (2022). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry, 18, 1490-1498. [Link]

-

Fairlamb, I. J. S. (2004). Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation. Chemical Society Reviews, 33(7), 449-456. [Link]

-

Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1096-1135. [Link]

-

Fairlamb, I. J. S. (2004). Palladium Catalyzed Cross-Coupling Reactions for Phosphorus—Carbon Bond Formation. ResearchGate. [Link]

-

Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1096-1135. [Link]

-

Bravo-Altamirano, K., & Montchamp, J.-L. (2008). Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Preparation of Cinnamyl-H-Phosphinic Acid. Organic Syntheses, 85, 96. [Link]

-

Liu, H., et al. (2012). Acid-free regioselective aminocarbonylation of alkenes. Chemical Communications, 48(79), 9870-9872. [Link]

-

Shafiei-Haghighi, S., et al. (2017). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 90-96. [Link]

-

Kosolapoff, G. M. (1951). The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions, 6, 273-338. [Link]

- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

Boyd, E. A. (1990). Phosphinic Acid Synthesis. University of Kent at Canterbury. [Link]

-

Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. [Link]

-

Keglevich, G. (2019). The Hirao Reaction: A Survey. Current Organic Synthesis, 16(1), 2-15. [Link]

-

Xiao, J., et al. (2000). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 2(25), 4021-4024. [Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. Hirao coupling - Wikipedia [en.wikipedia.org]

- 3. Formation of P-C Bonds via Palladium-Catalyzed Cross-Coupling Reactions [manu56.magtech.com.cn]

- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for (4-Methoxyphenyl)phosphinic acid

An Application Guide to the Purification of (4-Methoxyphenyl)phosphinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Methoxyphenyl)phosphinic acid is a key organophosphorus intermediate utilized in the synthesis of various fine chemicals and pharmaceutical agents.[1][] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent downstream processes. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, validated techniques for the purification and purity assessment of (4-Methoxyphenyl)phosphinic acid. The protocols herein are designed to be both descriptive and explanatory, detailing not only the procedural steps but also the underlying scientific principles to empower users to adapt and troubleshoot effectively.

Introduction: The Imperative for Purity

Organophosphorus compounds, particularly phosphinic acids, are foundational building blocks in modern organic synthesis. (4-Methoxyphenyl)phosphinic acid, with its functionalized aromatic ring, serves as a versatile precursor for more complex molecules. Achieving a high degree of purity (typically >98%) is not merely a matter of good practice; it is a critical requirement for ensuring reproducibility, meeting regulatory standards in drug development, and guaranteeing the integrity of experimental outcomes.

This guide outlines two primary purification methodologies: a bulk purification via recrystallization and a high-purity approach using anion-exchange chromatography. Furthermore, it details essential analytical protocols for the rigorous assessment of purity, ensuring the final product meets the stringent quality required for its intended application.

Physicochemical Properties of (4-Methoxyphenyl)phosphinic Acid

A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. The high polarity imparted by the phosphinic acid group dominates its solubility profile.

| Property | Value | Source |

| Chemical Name | (4-Methoxyphenyl)phosphinic acid | - |

| Synonyms | p-Anisylphosphinic acid | - |

| Molecular Formula | C₇H₉O₃P | - |

| Molecular Weight | 172.12 g/mol | - |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in hot water; slightly soluble in polar organic solvents like DMSO and Methanol.[3][4] | [3][4][5] |

Note: The properties listed are for (4-Methoxyphenyl)phosphinic acid. Data for the related compound, bis(4-methoxyphenyl)phosphinic acid, which has a melting point of 185-187 °C, should not be confused with the target compound of this guide.[6][7]

General Purification Workflow

The selection of a purification strategy depends on the initial purity of the crude material and the final purity requirement. A typical workflow involves a primary bulk purification followed by an optional secondary high-purity polishing step, with purity analysis conducted at each critical stage.

Caption: General workflow for the purification of (4-Methoxyphenyl)phosphinic acid.

Method 1: Purification by Recrystallization

Recrystallization is the most effective and widely used technique for the bulk purification of solid phosphonic and phosphinic acids.[8] The method leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization). For highly polar compounds like (4-Methoxyphenyl)phosphinic acid, polar solvents or mixed-solvent systems are typically required.[8][9]

Protocol 1: Single-Solvent Recrystallization from Water

Water is an excellent choice for this compound due to its high polarity, low cost, and the documented solubility of (4-Methoxyphenyl)phosphinic acid in it.[4][5]

Step-by-Step Methodology:

-

Dissolution: Place the crude (4-Methoxyphenyl)phosphinic acid (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

-

Add Solvent: Add a minimal amount of deionized water (e.g., 50 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

-

Achieve Saturation: Continue to add small portions of boiling deionized water until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for 2-3 minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (e.g., Acetone/Water)

This technique is useful when no single solvent has the ideal solubility profile.[9] Acetone is a good solvent for many organic compounds, while water acts as an anti-solvent for less polar impurities. A similar system of acetonitrile/water has also been suggested for related compounds.[10]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude material in the minimum amount of hot acetone (the "good" solvent).

-

Induce Precipitation: While the solution is still hot, add deionized water (the "poor" solvent) dropwise with stirring until a persistent cloudiness (turbidity) is observed.[9]

-

Clarification: Add a few drops of hot acetone to re-dissolve the precipitate and obtain a clear, saturated solution.

-

Crystallization and Isolation: Follow steps 6 through 10 from the single-solvent protocol, using an ice-cold acetone/water mixture for the final wash.

Troubleshooting Recrystallization

| Issue | Potential Cause | Recommended Solution |

| Oiling Out | Compound is insoluble below its melting point; solution is supersaturated. | Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and cool more slowly. |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase concentration and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. |

| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in cold solvent. | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; ensure the cooling step is thorough (ice bath). |

Method 2: Anion-Exchange Chromatography

For applications requiring exceptionally high purity, anion-exchange chromatography offers a more refined separation mechanism than recrystallization. This technique is particularly well-suited for acidic compounds that can be deprotonated to form anions.[11]

Principle of Anion-Exchange Chromatography

The stationary phase consists of a solid support (resin) functionalized with fixed positive charges (e.g., quaternary ammonium groups).[11] At an appropriate pH, the phosphinic acid is deprotonated to its anionic phosphinate form, which binds to the positively charged resin. Neutral and cationic impurities are washed through the column. The bound product is then selectively eluted by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl), which displaces the phosphinate from the resin.[11]

Caption: Schematic of the anion-exchange chromatography process.

Protocol for Anion-Exchange Chromatography

Materials:

-

Strong anion-exchange resin (e.g., DEAE-Sephadex or similar)

-

Chromatography column

-

Starting Buffer: Low ionic strength buffer, pH ~7-8 (e.g., 20 mM Tris-HCl)

-

Elution Buffer: Starting buffer containing 1.0 M NaCl

Step-by-Step Methodology:

-

Resin Preparation: Swell the anion-exchange resin in the starting buffer according to the manufacturer's instructions.

-

Column Packing: Pour the resin slurry into the column and allow it to settle into a uniform bed. Do not allow the column to run dry.

-

Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of the starting buffer until the pH and conductivity of the effluent match the buffer.[11]

-

Sample Preparation: Dissolve the crude or partially purified (4-Methoxyphenyl)phosphinic acid in a minimum volume of the starting buffer. Adjust the pH if necessary to ensure the compound is deprotonated.

-

Sample Loading: Carefully apply the dissolved sample to the top of the column bed.

-

Washing: Wash the column with 3-5 column volumes of starting buffer to elute any unbound (neutral or cationic) impurities.

-

Elution: Elute the bound product using a linear gradient of increasing salt concentration, from 0% to 100% Elution Buffer over 10-20 column volumes.[11] Alternatively, a stepwise gradient can be used.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions for the presence of the product using a suitable method like UV spectroscopy or HPLC.

-

Product Recovery: Pool the pure fractions. The product will be in a high-salt solution. Desalting can be accomplished by methods such as dialysis, size-exclusion chromatography, or by acidifying the solution to precipitate the acid form, followed by filtration (if solubility allows).

Protocols for Purity Assessment

Confirming the purity of the final product requires reliable analytical techniques. It is recommended to use at least two orthogonal methods.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a powerful tool for quantifying purity by separating the main component from trace impurities.[12]

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds.[12] |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifier improves peak shape and suppresses ionization.[12][13] |

| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |

| Gradient | Start at 5-10% B, ramp to 95% B over 15 min | A gradient ensures elution of both polar and potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[12] |

| Column Temp. | 30 °C | Ensures reproducible retention times.[12] |

| Detection | UV at 225 nm or 254 nm | The methoxyphenyl group provides a strong UV chromophore. |

| Injection Vol. | 10 µL | Standard injection volume.[12] |

Procedure:

-

Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile).[12]

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Interpretation: Purity is typically reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and is highly sensitive to impurities containing ¹H, ¹³C, or ³¹P nuclei.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire ¹H, ³¹P, and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][12]

-

Interpretation: The ¹H spectrum should show clean signals corresponding to the aromatic and methoxy protons. The ³¹P spectrum should exhibit a single, sharp signal at the characteristic chemical shift for the phosphinic acid. The absence of significant unidentifiable signals is a strong indicator of high purity.

Protocol: Melting Point Analysis

A simple yet effective method for assessing the purity of a crystalline solid.

Procedure:

-

Sample Preparation: Load a small amount of the dry, crystalline product into a capillary tube.

-

Analysis: Determine the melting point range using a calibrated melting point apparatus.

-

Interpretation: A pure compound will exhibit a sharp melting point range (typically < 2 °C). A broad or depressed melting range compared to the literature value indicates the presence of impurities.

Summary and Recommendations

The purification of (4-Methoxyphenyl)phosphinic acid is readily achievable through standard laboratory techniques. For general synthetic purposes, a single recrystallization from water is often sufficient to achieve >98% purity. For applications demanding higher purity, such as in pharmaceutical development or catalyst synthesis, a subsequent purification by anion-exchange chromatography is recommended. The final purity should always be confirmed by a combination of HPLC and NMR analysis.

References

-

Savignac, P., & Courtois, C. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2018). Do phosphonic acids form "complexes" with silica in the presence of methanol as an eluent during column chromatography?. Retrieved from [Link]

-

Doak, G. O., & Freedman, L. D. (1955). Some New Arylphosphonic and Diarylphosphinic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2019). Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: Effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation. Retrieved from [Link]

-

Lin, H., et al. (2006). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p-Methoxyphenylphosphinic Acid. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

SIELC Technologies. (2012). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]

-

Chromatography Forum. (2019). organic acids by HPLC?. Retrieved from [Link]

-

AKJournals. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. Retrieved from [Link]

-

ResearchGate. (2006). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p -Methoxyphenylphosphinic Acid.... Retrieved from [Link]

-

ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

Sources

- 1. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 3. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rubingroup.org [rubingroup.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. akjournals.com [akjournals.com]

Application Note: Precision Esterification of (4-Methoxyphenyl)phosphinic Acid

Executive Summary & Strategic Context

(4-Methoxyphenyl)phosphinic acid (often referred to as a H-phosphinate) is a critical P(V) building block in medicinal chemistry. Unlike its phosphonic acid counterpart (which has two -OH groups), the phosphinic acid contains a P-H bond that imparts unique reactivity. Its esters are primary substrates for Hirao cross-coupling reactions to form tertiary phosphine oxides, which are ubiquitous in ligand design and drug scaffolds.

This guide addresses the specific challenge of esterifying the P(O)(H)OH moiety. Direct esterification is often hampered by equilibrium limitations and the potential thermal instability of the P-H bond (disproportionation).

We present three validated protocols:

-

The Orthoformate Dehydration (Method A): The "Gold Standard" for high-purity, laboratory-scale synthesis.

-

Azeotropic Distillation (Method B): The robust, cost-effective method for kilogram-scale production.

-

Alkylation via Silazane Activation (Method C): A specialized mild approach for sensitive substrates.

Scientific Foundation

The Tautomeric Challenge

The reactivity of (4-methoxyphenyl)phosphinic acid is governed by its tautomeric equilibrium between the stable tetracoordinate P(V) form and the reactive tricoordinate P(III) form.

-

P(V) Form (Dominant):

-

P(III) Form (Reactive):

While the P(V) form is stable, esterification often proceeds via the P(III) tautomer or through activation of the P=O oxygen. The P-H bond is reducing; therefore, oxidative conditions must be strictly avoided to prevent conversion to the phosphonic acid (

Mechanism of Action (Orthoformate Route)

Triethyl orthoformate (TEOF) acts as a "chemical sponge" for water. Unlike reversible Fischer esterification, TEOF reacts irreversibly with the water generated during esterification to form ethanol and ethyl formate (both volatile). This drives the equilibrium to near 100% conversion under mild conditions.

Figure 1: The thermodynamic drive provided by TEOF ensures complete conversion without harsh reflux temperatures.

Experimental Protocols

Method A: Triethyl Orthoformate (TEOF) Protocol

Best for: Lab scale (1g – 50g), high purity requirements, moisture-sensitive labs.

Reagents

-

(4-Methoxyphenyl)phosphinic acid (1.0 equiv)

-

Triethyl orthoformate (1.5 – 3.0 equiv)

-

Optional: Ethanol (anhydrous, 0.5 M concentration relative to substrate)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or TMSCl (1-2 mol%) - often not strictly necessary but accelerates reaction.

Step-by-Step Workflow

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Ar or N2).

-

Charging: Add (4-methoxyphenyl)phosphinic acid and anhydrous ethanol.

-

Activation: Add Triethyl orthoformate (TEOF) in one portion. If the reaction is sluggish at RT, add 1 mol% p-TsOH.

-

Reaction: Heat the mixture to varying degrees based on kinetics:

-

Standard: Reflux (approx. 80°C) for 2–4 hours.

-

Mild: Stir at Room Temperature for 12–24 hours (for highly sensitive substrates).

-

-

Monitoring: Check by 31P NMR . The starting acid (approx. 20-25 ppm, doublet) should disappear, replaced by the ester (shifted downfield by ~2-5 ppm).

-

Workup:

Method B: Dean-Stark Azeotropic Esterification

Best for: Scale-up (>100g), cost reduction.

Reagents

-

(4-Methoxyphenyl)phosphinic acid (1.0 equiv)

-

Ethanol (5.0 – 10.0 equiv)

-

Solvent: Toluene (Volume to maintain 0.5 M)

-

Catalyst: p-TsOH (1-5 mol%)

Step-by-Step Workflow

-

Setup: Equip a 3-neck flask with a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

-

Charging: Add acid, toluene, and p-TsOH.

-

Addition: Add ethanol. Note: Since ethanol forms a ternary azeotrope with toluene and water, you may need to slowly add ethanol over time or use a large excess.

-

Reflux: Heat to vigorous reflux (110°C bath). Water/Ethanol/Toluene azeotrope will distill into the trap.

-

Cycle: Periodically drain the aqueous layer from the trap.

-

Completion: Continue until water evolution ceases (typically 6–12 hours).

-

Workup:

-

Cool to RT. Wash the organic layer with saturated NaHCO3 (rapidly) to remove catalyst and unreacted acid.

-

Dry over MgSO4, filter, and concentrate.

-

Analytical Validation & Data

To validate the synthesis, compare the 31P NMR signals. The coupling constant (

| Parameter | Substrate: (4-MeOPh)P(O)(H)OH | Product: Ethyl (4-MeOPh)phosphinate |

| 31P NMR Shift | ||

| Multiplicity | Doublet of quartets (if coupled to H) | Doublet (coupled to P-H) |

| 1J_PH Coupling | ~500 – 550 Hz | ~530 – 560 Hz |

| 1H NMR (P-H) | ||

| Mass Spec (ESI) | [M+H]+ or [M-H]- | [M+H]+ |

Note: Chemical shifts vary slightly based on solvent (CDCl3 vs DMSO-d6).

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or side reactions.

Figure 2: Diagnostic workflow for common esterification failures.

References

-

Montchamp, J.-L. (2014). Organophosphorus Chemistry: A Practical Approach. In Phosphorus Chemistry II (Topics in Current Chemistry). Springer.

- Rationale: Authoritative text on H-phosphin

-

Keglevich, G. (2006). Microwave-Assisted Esterification of Phosphinic Acids. Current Organic Synthesis.

- Rationale: Validates alternative heating methods and esterific

-

PubChem Compound Summary. (4-Methoxyphenyl)phosphinic acid.[3]

- Rationale: Verification of substrate properties and safety d

- Nifant'ev, E. E., et al. (1980). Acid-catalyzed esterification of phosphonous acids. Journal of General Chemistry of the USSR.

Sources

Experimental setup for scaling up (4-Methoxyphenyl)phosphinic acid synthesis

Application Note: Process Safety and Optimization in the Scale-Up of (4-Methoxyphenyl)phosphinic Acid

Part 1: Strategic Route Selection & Engineering Philosophy

Scaling up organophosphorus chemistry requires a distinct departure from bench-scale habits. While milligram-scale synthesis often prioritizes yield, kilogram-scale production of (4-Methoxyphenyl)phosphinic acid prioritizes heat transfer , gas evolution management , and stoichiometric precision .

For this application note, we evaluate two primary routes. The Modified Friedel-Crafts route is selected as the primary protocol for this guide due to its dominance in cost-effective scaling, despite its higher engineering demands.

Comparative Route Analysis

| Feature | Route A: Modified Friedel-Crafts (Selected) | Route B: Pd-Catalyzed Cross-Coupling |

| Reagents | Anisole, PCl₃, AlCl₃ | 4-Bromoanisole, Anilinium Hypophosphite, Pd(OAc)₂ |

| Key Hazard | Violent exotherm, HCl gas evolution | Heavy metal contamination, residual phosphine gas |

| Cost Profile | Low (Commodity chemicals) | High (Catalyst & Ligand costs) |

| Engineering | Requires HCl scrubbing & active cooling | Requires inert atmosphere & catalyst removal |

| Applicability | Multi-Kg to Ton Scale | Drug Discovery / Early Phase (High Purity) |

Expert Insight: While the Palladium-catalyzed route (pioneered by Montchamp et al.) offers milder conditions, the Friedel-Crafts approach using PCl₃ remains the industrial workhorse for simple aryl phosphinates. The protocol below focuses on the Friedel-Crafts route, as it presents the most significant engineering challenges (exotherm/scrubbing) that require detailed guidance.

Part 2: Engineering Setup & Process Safety

The synthesis involves the formation of a highly reactive Aluminum Chloride complex, followed by a hydrolysis step that generates significant HCl gas. The setup must be a closed system with positive pressure control.

Critical Engineering Controls

-

Reactor Geometry: Use a glass-lined or Hastelloy reactor. Stainless steel (SS316) is susceptible to pitting from the PCl₃/HCl combination.

-

Overhead Stirring: High torque is required. The reaction mixture transitions from a mobile liquid to a viscous "red oil" complex (Ar-PCl₂·AlCl₃).[1][2][3][4][5][6][7]

-

Thermal Management:

-

Gas Scrubbing: A two-stage scrubber is mandatory.

-

Stage 1: Empty trap (anti-suckback).

-

Stage 2: 15% NaOH circulating scrubber to neutralize HCl.

-

Visualizing the Engineering Workflow

Figure 1: Process Flow Diagram (PFD) highlighting the critical safety interlock between temperature and dosing.

Part 3: Step-by-Step Scale-Up Protocol

Target Scale: 1.0 mol (~170 g product) Stoichiometry: Anisole (1.0 equiv) : PCl₃ (3.0 equiv) : AlCl₃ (1.1 equiv)

Note on Stoichiometry: We use excess PCl₃ as the solvent. This minimizes the formation of the diaryl byproduct (bis(4-methoxyphenyl)phosphinic acid) by keeping the active electrophile concentration high relative to the nucleophile.

Phase A: Complex Formation (The "Red Oil")

-

Preparation: Purge the reactor with

. Ensure the system is strictly anhydrous; PCl₃ reacts explosively with moisture. -

Charging: Charge Phosphorus Trichloride (PCl₃) (3.0 equiv, 260 mL) and Anisole (1.0 equiv, 108 g) into the reactor.

-

Cooling: Engage jacket cooling to bring internal temperature to

. -

Activation (The Critical Step):

-

Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv, 146 g) via a solids addition funnel or powder doser.

-

Rate: Add in portions such that internal temp does not exceed

. -

Observation: The suspension will dissolve, and the solution will turn a deep, dark red (formation of the

or similar Lewis acid complex).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (

) and stir for 4–6 hours.-

IPC (In-Process Control): Take an aliquot, quench in

/DCM. Check

-

Phase B: Controlled Hydrolysis & Isolation

-

Setup for Quench: Prepare a separate vessel containing Crushed Ice (500 g) and Conc. HCl (50 mL) .

-

Why Acidic Ice? Using acidic water prevents the precipitation of aluminum salts which can trap the product.

-

-

Reverse Quench: Slowly transfer the reaction mixture (the "Red Oil") onto the stirring ice/acid mixture.

-

DANGER: This step releases massive heat and HCl gas. Do not add water to the reactor; add the reactor contents to the water.

-

Maintain quench mass

.

-

-

Phase Separation:

-

The phosphinic acid is soluble in the organic phase (if DCM is added) or may precipitate depending on concentration.

-

Extract the aqueous layer with Dichloromethane (DCM) (

).

-

-

Workup:

-

Crystallization: The crude residue is often an oil. Recrystallize from Water or Acetone/Hexane to obtain white needles.

Part 4: Analytics & Quality Control

The distinction between Phosphinic (P-H bond) and Phosphonic (P-OH bond) acids is the most common failure mode.

Spectroscopic Validation

| Analytical Method | Expected Signal | Interpretation |

| Doublet ( | ||

| Doublet (1H). The P-H proton is distinct and couples strongly to phosphorus. | ||

| AA'BB' pattern typical of para-substitution. |

Reaction Pathway Diagram

Figure 2: Reaction pathway showing the critical intermediate and potential oxidation risk.

References

-

Montchamp, J.-L., & Dumond, Y. R. (2001).[9] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511. [Link]

-

Organic Syntheses. (2008). Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Org. Synth. 2008, 85, 96-108. [Link]

-

Kalck, P., & Montchamp, J.-L. (2025). Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides. European Journal of Organic Chemistry. [Link][10]

-

Steffen's Chemistry Pages. (2017). 31P Chemical Shifts Table. [Link]

Sources

- 1. media.laballey.com [media.laballey.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]

- 5. download.basf.com [download.basf.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in (4-Methoxyphenyl)phosphinic Acid Synthesis

Welcome to the technical support center for the synthesis of (4-methoxyphenyl)phosphinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common failure points, and provide robust, field-tested protocols to enhance your experimental success.

Introduction: The Challenge of Synthesizing Arylphosphinic Acids

(4-Methoxyphenyl)phosphinic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by low yields, which can stem from a variety of factors including catalyst inefficiency, competing side reactions, and difficulties in the final hydrolysis step. This guide provides a structured approach to identifying and resolving these issues.

The most common synthetic route involves a two-step process:

-

P-C Bond Formation: A palladium-catalyzed cross-coupling reaction (e.g., Hirao reaction) to form a phosphinate ester intermediate.

-

Hydrolysis/Dealkylation: Conversion of the phosphinate ester to the final phosphinic acid.

Each step presents unique challenges that we will address in the following sections.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

This section is formatted as a series of questions you might be asking in the lab. Each answer provides a causal explanation and actionable solutions.

Question 1: My initial P-C cross-coupling reaction (Hirao reaction) has a very low yield or has failed completely. What are the likely causes?

Low yields in the Hirao coupling of an aryl halide (like 4-bromoanisole or 4-iodoanisole) with a phosphite source are common but can typically be traced to the catalytic system or reaction conditions.[1][2]

Common Causes & Solutions:

-

Inefficient Catalyst System: The original Hirao protocol using Pd(PPh₃)₄ can be inefficient, especially at lower catalyst loadings.[1][2] Modern systems often show vast improvements.

-

Expert Insight: The active catalyst is a Pd(0) species. Many protocols now use a more stable and air-tolerant Pd(II) precursor, like Pd(OAc)₂, which is reduced in situ. The choice of ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) , have been shown to significantly improve yields and substrate scope compared to monodentate ligands like PPh₃.[1][3]

-